molecular formula C20H17N3O4S2 B3010229 1-(naphthalene-2-sulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868217-50-9

1-(naphthalene-2-sulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B3010229
CAS No.: 868217-50-9
M. Wt: 427.49
InChI Key: PIZQPNFDLQEHBG-UHFFFAOYSA-N
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Description

1-(naphthalene-2-sulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound that features a naphthalene sulfonyl group, a nitrophenyl methyl sulfanyl group, and a dihydroimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(naphthalene-2-sulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One possible synthetic route could involve:

    Formation of the naphthalene-2-sulfonyl chloride: This can be achieved by reacting naphthalene with chlorosulfonic acid.

    Synthesis of the nitrophenyl methyl sulfanyl intermediate: This involves the reaction of 4-nitrobenzyl chloride with sodium sulfide to form the corresponding sulfide.

    Cyclization to form the dihydroimidazole ring: The final step involves the reaction of the intermediates under specific conditions to form the dihydroimidazole ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(naphthalene-2-sulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The sulfonyl and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group would yield nitro derivatives, while reduction would yield amine derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a pharmacological tool.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(naphthalene-2-sulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, affecting their activity or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(naphthalene-2-sulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
  • 1-(naphthalene-2-sulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Uniqueness

1-(naphthalene-2-sulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is unique due to the presence of the nitrophenyl group, which can undergo specific chemical reactions that other similar compounds might not. This makes it particularly useful in certain synthetic and research applications.

Properties

IUPAC Name

1-naphthalen-2-ylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S2/c24-23(25)18-8-5-15(6-9-18)14-28-20-21-11-12-22(20)29(26,27)19-10-7-16-3-1-2-4-17(16)13-19/h1-10,13H,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZQPNFDLQEHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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